tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H31N3O2 and a molecular weight of 297.44 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate typically involves the reaction of piperazine with tert-butyl 4-(bromomethyl)piperidine-1-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the piperazine moiety can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, which may have different chemical properties.
Common Reagents and Conditions:
Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the original compound .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in the development of new drugs and therapeutic agents .
Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It is involved in the development of compounds with various therapeutic effects, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors and enzymes, leading to changes in their activity. The compound can modulate the activity of these targets, resulting in various biological effects .
Comparison with Similar Compounds
- tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Comparison: While these compounds share a similar piperidine core, they differ in their substituents, which can significantly impact their chemical and biological properties. For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate has a hydroxymethyl group, which can participate in hydrogen bonding, affecting its solubility and reactivity. On the other hand, tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate has an aminomethylphenyl group, which can interact with different biological targets compared to the piperazine moiety in tert-butyl 4-[2-(piperazin-1-yl)ethyl]piperidine-1-carboxylate .
Properties
CAS No. |
198627-75-7 |
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Molecular Formula |
C16H31N3O2 |
Molecular Weight |
297.44 g/mol |
IUPAC Name |
tert-butyl 4-(2-piperazin-1-ylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-10-5-14(6-11-19)4-9-18-12-7-17-8-13-18/h14,17H,4-13H2,1-3H3 |
InChI Key |
OLXGQEDRTXGTEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCN2CCNCC2 |
Purity |
95 |
Origin of Product |
United States |
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